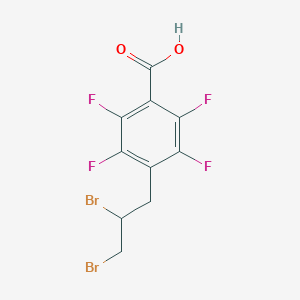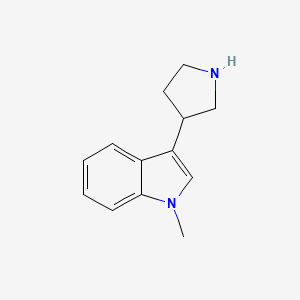amine CAS No. 1248995-71-2](/img/structure/B1426330.png)
[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
Overview
Description
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a butane chain with two methyl groups at the third carbon and a methylamine group at the second carbon
Scientific Research Applications
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with fungal cells, leading to their inhibition .
Biochemical Pathways
The antifungal activity suggests it may interfere with essential biochemical pathways in fungi .
Result of Action
The compound has been associated with antifungal activity. In particular, similar compounds have shown strong inhibitory effects against certain types of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and ethyl pivalate.
Addition Reaction: The initial step involves an addition reaction between 3-methylpyridine and ethyl pivalate.
Oximization: The intermediate product undergoes oximization using hydroxylamine hydrochloride.
Esterification: The final step involves esterification with substituted benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound is structurally similar but contains a ketone group instead of an amine group.
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one: Another similar compound with the pyridine ring attached at the fourth position.
Uniqueness
The uniqueness of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a methylamine group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,3,3-trimethyl-1-pyridin-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)11(13-4)9-10-7-5-6-8-14-10/h5-8,11,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOAWOFOQIPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


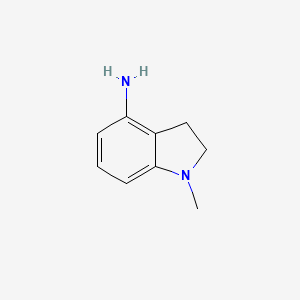

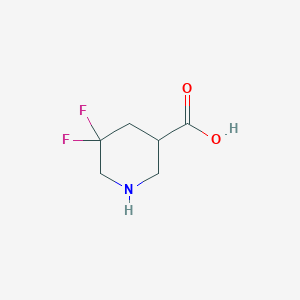
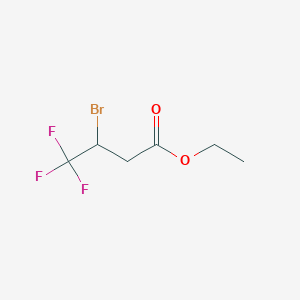

![3-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1426254.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1426256.png)
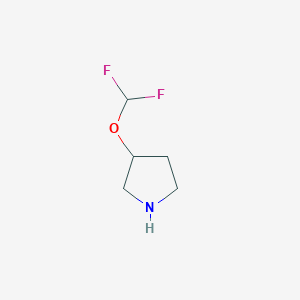

![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
